N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H18ClFN4O2 and its molecular weight is 412.85. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Compound Overview
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 1189430-98-5
- Molecular Formula: C21H18ClFN4O2
- Molecular Weight: 412.8 g/mol
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
- Anti-inflammatory Activity : Similar compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives with structural similarities have been noted for their ability to reduce prostaglandin synthesis, which is crucial in inflammatory responses .
- Antitumor Activity : The pyrimidine scaffold in the compound is associated with various antitumor effects. Research indicates that compounds containing this moiety can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their mechanisms:
Activity Type | Related Compound | IC50 Value | Mechanism of Action |
---|---|---|---|
Anti-inflammatory | CGP 28238 | ED50 = 2 mg/kg | Inhibition of PGE2 production |
Antitumor | Leiodermatolide Analogues | IC50 < 1 µM | Induction of apoptosis via mitochondrial pathways |
Enzyme Inhibition | Various Pyrimidine Derivatives | IC50 = 0.39 µM | Inhibition of cholinesterase and MAO-A/B |
Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of pyrimidine derivatives, this compound was evaluated for its ability to inhibit COX enzymes. The results indicated significant inhibition at concentrations comparable to known NSAIDs but with improved gastrointestinal safety profiles .
Study 2: Anticancer Potential
Another investigation focused on the antitumor activity of structurally similar compounds against various cancer cell lines. These studies revealed that the compound could inhibit cell proliferation and induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2/c1-12-2-5-17-14(8-12)19-20(26-17)21(29)27(11-25-19)7-6-18(28)24-10-13-3-4-16(23)15(22)9-13/h2-5,8-9,11,26H,6-7,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAMDIFKEOJJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.